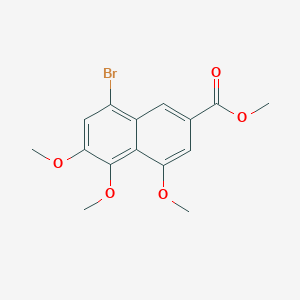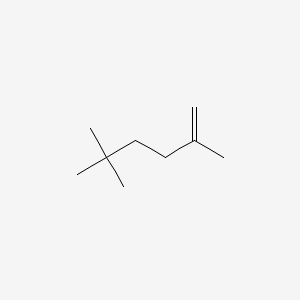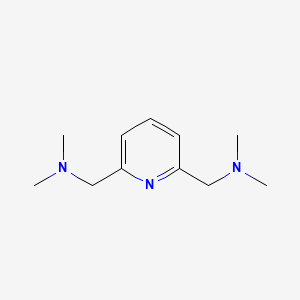![molecular formula C7H8BN3O3 B13938252 (2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid](/img/structure/B13938252.png)
(2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid is a heterocyclic compound that contains a triazole ring fused with a pyridine ring and a boronic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid typically involves the formation of the triazole-pyridine core followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole-pyridine core. The boronic acid group can then be introduced via a borylation reaction using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
{2-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The triazole-pyridine core can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the boronic acid group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the triazole-pyridine core can produce various reduced derivatives .
科学研究应用
Chemistry
In chemistry, {2-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. The triazole-pyridine core is known for its bioactivity, and the boronic acid group can enhance binding affinity to biological targets. It may be explored for its antimicrobial, anticancer, and enzyme inhibitory properties .
Industry
In industry, {2-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid can be used in the development of advanced materials, such as polymers and catalysts. Its unique structure allows for the design of materials with specific properties and functions .
作用机制
The mechanism of action of {2-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid involves its interaction with molecular targets through its boronic acid group and triazole-pyridine core. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The triazole-pyridine core can interact with various biological receptors, potentially modulating their activity .
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridine: Lacks the boronic acid group but shares the triazole-pyridine core.
3-Hydroxytriazolo[4,3-a]pyridine: Contains a hydroxyl group instead of a boronic acid group.
3,5-Disubstituted-3H-imidazo[4,5-b]pyridine: Contains an imidazole ring fused with a pyridine ring.
Uniqueness
The uniqueness of {2-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid lies in its combination of a triazole-pyridine core with a boronic acid group. This combination imparts unique chemical reactivity and potential biological activity, making it a versatile compound for various applications .
属性
分子式 |
C7H8BN3O3 |
|---|---|
分子量 |
192.97 g/mol |
IUPAC 名称 |
(2-methyl-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid |
InChI |
InChI=1S/C7H8BN3O3/c1-10-7(12)11-3-2-5(8(13)14)4-6(11)9-10/h2-4,13-14H,1H3 |
InChI 键 |
GODQTZUOXROTEK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=NN(C(=O)N2C=C1)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid](/img/structure/B13938169.png)
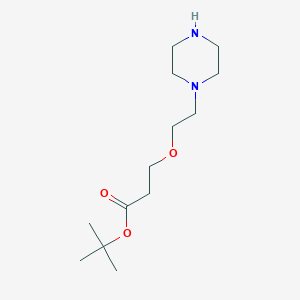
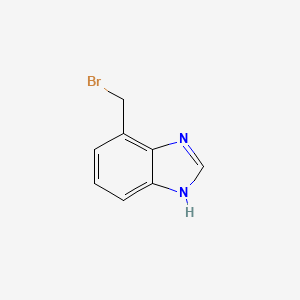
![2-(4-Methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one](/img/structure/B13938184.png)

![n-(2,6-Dimethylphenyl)-1-methyl-4-[(4-phenylquinazolin-2-yl)amino]-1h-imidazole-2-carboxamide](/img/structure/B13938191.png)

